molecular formula C23H19N3O4S2 B2916548 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide CAS No. 865180-25-2

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide

Cat. No. B2916548
CAS RN: 865180-25-2
M. Wt: 465.54
InChI Key: DMCKFGRZVMJAHT-BZZOAKBMSA-N
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Description

Benzo[d]thiazol-2(3H)-one derivatives are a class of compounds that have been studied for their potential biological activities . They are characterized by a benzo[d]thiazol-2(3H)-one core structure, which can be modified with various functional groups to create a wide range of compounds .


Synthesis Analysis

The synthesis of similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, involves a 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a benzo[d]thiazol-2(3H)-one core, which can be functionalized with various groups. The exact structure would depend on the specific functional groups attached to the core .


Chemical Reactions Analysis

The chemical reactions involving these compounds would depend on the specific functional groups present. The 1,3-dipolar cycloaddition mentioned in the synthesis is a key reaction for these types of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds would depend on their specific structure. Information on a similar compound, 3-allyl-6-chlorobenzo[d]thiazol-2(3H)-imine hydrobromide, suggests a molecular weight of 305.62 .

Scientific Research Applications

Synthesis and Biological Activity

Sulfonamide derivatives, including those with a thiazole fragment, have been synthesized using efficient methods and evaluated for their biological activities. For example, Rafiee Pour et al. (2019) developed a series of novel sulfonamides containing a 2-amino-1,3-thiazole fragment synthesized under solvent-free conditions. These compounds were assessed for their antibacterial activity against Staphylococcus aureus and Escherichia coli, demonstrating the potential of sulfonamide derivatives in antimicrobial research (Rafiee Pour et al., 2019).

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their specific structure and the biological target. For example, some benzo[d]thiazol derivatives have been found to have potential antidepressant and anticonvulsant effects, possibly through increasing the concentrations of serotonin and norepinephrine .

properties

IUPAC Name

3-phenoxy-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S2/c1-2-13-26-20-12-11-19(32(24,28)29)15-21(20)31-23(26)25-22(27)16-7-6-10-18(14-16)30-17-8-4-3-5-9-17/h2-12,14-15H,1,13H2,(H2,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCKFGRZVMJAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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